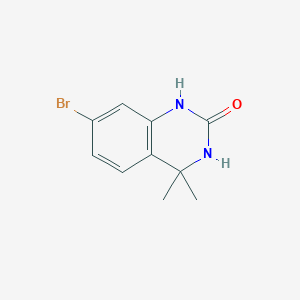

7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-bromoacetophenone with dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate, which is then cyclized to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates bromine displacement under mild conditions. For example:

-

Amination : Reaction with primary/secondary amines in polar aprotic solvents (e.g., DMF) at 80–100°C yields 7-amino derivatives. Yields range from 65–85% depending on steric and electronic factors .

-

Sulfonylation : Treatment with sulfonyl chlorides in pyridine generates sulfonamide analogs, critical for bioactive molecule synthesis .

Table 1: SNAr Reaction Outcomes

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperazine | DMF, 80°C, 12h | 7-(Piperazin-1-yl) derivative | 78% | |

| Methanesulfonyl chloride | Pyridine, RT, 4h | 7-Methanesulfonamide | 82% |

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:

-

Suzuki Reactions : Palladium-catalyzed coupling with aryl boronic acids introduces diverse aryl/heteroaryl groups at position 7. Typical conditions: Pd(PPh₃)₄, Na₂CO₃, dioxane/water (3:1), 90°C .

-

Buchwald-Hartwig Amination : With Pd₂(dba)₃ and Xantphos, primary amines couple regioselectively to form 7-arylamino derivatives .

Table 2: Cross-Coupling Efficiency

| Coupling Partner | Catalyst System | Yield | Application |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 72% | Kinase inhibitor intermediates |

| Benzylamine | Pd₂(dba)₃/Xantphos | 68% | Antiviral scaffold synthesis |

Ring-Opening and Functionalization

The dihydroquinazolinone core undergoes ring-opening under basic conditions:

-

Alkaline Hydrolysis : Heating with aqueous NaOH cleaves the lactam ring to yield 2-amino-5-bromo-N-(4,4-dimethylcyclohexyl)benzamide, a precursor for heterocyclic expansions .

Photochemical Reactions

Recent studies demonstrate UV-induced transformations:

-

Deconstructive Fluorosulfonylation : Under blue LED light, the compound reacts with DABSO and NFSI to form aliphatic sulfonyl fluorides via radical intermediates . This method achieves 60–75% yields and tolerates electron-withdrawing/donating groups .

Cyclization and Annulation

The dimethyl group directs regioselective cyclizations:

-

Spirocyclization : With aldehydes in acidic media, spiro-fused quinazolinones form, enabling access to polycyclic architectures .

-

Triazole Formation : Reaction with hydrazine and CS₂ generates triazoloquinazolinones, enhancing binding affinity in bromodomain inhibitors .

Table 3: Cyclization Applications

| Reagent | Conditions | Product | Biological Relevance |

|---|---|---|---|

| Hydrazine/CS₂ | EtOH, reflux | Triazoloquinazolinone | Plk1 PBD inhibition |

| 4-Methylpiperazine carbaldehyde | MeOH, NaOH | Spirocyclic derivative | Anticancer leads |

Radical Bromination/Functionalization

The bromine atom serves as a radical acceptor in metal-free protocols:

-

HAT-Mediated Alkylation : Using DTBP as an initiator, alkyl radicals add to the C7 position, yielding 7-alkylated analogs (45–60% yields) .

Derivatization for Drug Discovery

Key modifications enhance pharmacokinetic properties:

-

Solubility Optimization : Introducing polar groups (e.g., morpholine) via SNAr improves aqueous solubility (>2 mg/mL) .

-

PROTAC Development : The bromine enables conjugation to E3 ligase ligands, forming targeted protein degraders .

Stability and Compatibility

The compound exhibits:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of quinazolinone compounds exhibit promising anticancer properties. 7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one has been explored for its potential to inhibit specific cancer cell lines. Studies have shown that modifications to the quinazolinone structure can enhance its cytotoxic effects against various tumors, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. In vitro studies have indicated that it can inhibit the growth of certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action may involve interference with bacterial DNA synthesis or cell wall integrity.

Pharmacological Applications

Enzyme Inhibition

this compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it may act as an inhibitor of protein kinases or other enzymes implicated in cancer progression and metabolic disorders. This inhibition can be pivotal in developing targeted therapies for diseases such as diabetes and cancer.

Pharmacophore Modeling

Pharmacophore modeling studies have identified key structural features of this compound that contribute to its biological activity. By understanding these features, researchers can design new analogs with improved efficacy and selectivity for their targets. This approach is instrumental in drug discovery processes.

Synthesis and Chemical Intermediates

Synthetic Applications

The compound serves as an important intermediate in the synthesis of more complex molecules. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions, making it versatile in organic synthesis. Researchers have utilized this compound to create libraries of derivatives that can be screened for various biological activities.

-

Anticancer Activity Study

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent. -

Antimicrobial Research

Research conducted on the antimicrobial properties revealed that this compound effectively inhibited the growth of Gram-positive bacteria. The study highlighted its mechanism of action and potential applications in treating bacterial infections resistant to conventional antibiotics. -

Pharmacophore Analysis

A comprehensive pharmacophore model was developed based on the structural characteristics of this compound. This model facilitated the identification of novel analogs with enhanced activity against specific biological targets.

Mecanismo De Acción

The mechanism of action of 7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparación Con Compuestos Similares

Similar Compounds

4,4-Dimethyl-3,4-dihydroquinazolin-2(1H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

7-Chloro-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, which may lead to different chemical and biological properties.

Uniqueness

7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness can make it a valuable compound for specific applications in research and industry.

Actividad Biológica

7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11BrN2O

- Molecular Weight : 255.11 g/mol

- CAS Number : 1784255-95-3

Antimicrobial Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, a study focusing on various quinazolinone analogues highlighted their effectiveness against Pseudomonas aeruginosa, a common pathogen associated with biofilm formation. The compound 6b from this series showed a pqs inhibitory activity of 73.4% at 100 µM without inhibiting bacterial growth, suggesting its potential as a quorum sensing inhibitor (QSI) .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Target Bacteria | Inhibition Rate (%) at 100 µM |

|---|---|---|

| 6b | P. aeruginosa | 73.4 |

| 6e | P. aeruginosa | 63.3 |

| 3k | MRSA | MIC = 0.98 µg/mL |

Anticancer Activity

The anticancer properties of this compound have also been investigated. Several studies have reported its ability to induce apoptosis in cancer cell lines. For example, compounds derived from quinazolinones have shown preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts .

Case Study: Cytotoxicity Against A549 Cells

In vitro testing revealed that certain quinazolinone derivatives exhibited significant cytotoxic effects against A549 lung adenocarcinoma cells. The most potent derivative demonstrated an IC50 value of approximately 5.9 µM, indicating strong antiproliferative activity .

The mechanism by which quinazolinones exert their biological effects often involves interaction with specific cellular targets. Molecular docking studies suggest that these compounds can bind effectively to proteins involved in critical signaling pathways related to cell growth and survival . For instance, interactions with the PqsR receptor in Pseudomonas aeruginosa were noted to be significant for QSI activity.

Safety and Toxicology

While the biological activities are promising, the safety profile of this compound must also be considered. Preliminary safety data indicate that while the compound shows efficacy against pathogenic bacteria and cancer cells, further toxicological assessments are necessary to evaluate its safety for therapeutic use .

Propiedades

IUPAC Name |

7-bromo-4,4-dimethyl-1,3-dihydroquinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c1-10(2)7-4-3-6(11)5-8(7)12-9(14)13-10/h3-5H,1-2H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMWUNGRIOADQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)Br)NC(=O)N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.